Acetyl-Lysine-N-Formyl-Phe-Ile-Val-NH2, commonly referred to as Ac-LNFPIV-NH2, is a synthetic peptide that consists of a sequence of amino acids: acetylated lysine, aspartic acid, phenylalanine, isoleucine, and valine, followed by an amine group. This compound is notable for its structural complexity and potential biological activities. The acetylation of the lysine residue enhances its stability and solubility, making it a useful building block in peptide synthesis and biological studies.
These reactions are essential for modifying the peptide's properties or synthesizing more complex molecules.
Peptides like Ac-LNFPIV-NH2 exhibit various biological activities, including:
The synthesis of Ac-LNFPIV-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques:
Ac-LNFPIV-NH2 has several applications:
Interaction studies involving Ac-LNFPIV-NH2 focus on its binding affinity with various biological molecules:
Ac-LNFPIV-NH2 shares structural similarities with other peptides but exhibits unique properties due to its specific amino acid sequence and modifications. Here are some comparable compounds:
Compound Name | Structure/Description | Unique Features |
---|---|---|
Acetylated Lysine | Contains an acetyl group on lysine | Commonly used in various peptides |
Acetylated Phenylalanine | Similar acetylation but different sequence | More hydrophobic properties |
Val-Gly-Ala-NH2 | Shorter peptide sequence | Simpler structure but less complex |
Leu-Glu-Pro-NH2 | Contains leucine and glutamic acid | Different functional groups |
The uniqueness of Ac-LNFPIV-NH2 lies in its specific sequence and the presence of multiple hydrophobic residues that may enhance its biological activity compared to simpler peptides.